molecular formula C10H18Cl2N2 B1383362 N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride CAS No. 1803592-82-6

N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride

Cat. No.: B1383362
CAS No.: 1803592-82-6
M. Wt: 237.17 g/mol
InChI Key: ZUKGSEGJMNPYQS-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride is a chiral primary amine compound supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous research solutions. While specific studies on this exact molecule are limited, its structure suggests significant potential as a versatile building block in organic synthesis and biochemical research. The compound features a dimethylaniline core and an aminoethyl side chain, a combination that may facilitate its use in the development of pharmaceutical intermediates and specialty chemicals. Researchers are exploring its properties as a potential ligand for modulating enzyme activities and receptor functions. Its physicochemical characteristics, including the dihydrochloride salt form, make it suitable for various experimental conditions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets for proper handling procedures.

Properties

IUPAC Name

N'-methyl-N'-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-9-4-3-5-10(8-9)12(2)7-6-11;;/h3-5,8H,6-7,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKGSEGJMNPYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride typically involves the reaction of 3-dimethylaniline with 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, particularly nucleophilic substitutions, where halogenated compounds can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds like chloroform or bromoethane in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the manufacture of specialty chemicals and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The aminoethyl group allows for binding to active sites, while the methyl groups can influence the compound’s hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include:

(a) N-(2-Aminoethyl)-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide derivatives ()
  • Structure: These compounds share the N-(2-aminoethyl) group but incorporate benzamide moieties with halogenated or trifluoromethyl substituents.
  • Key Differences: The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) increases polarity and may enhance binding to biological targets like Trypanosoma brucei .
  • Synthesis : Prepared via alkylation and benzoylation with yields of 54–76%, comparable to methods likely used for the target compound .
(b) (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride ()
  • Structure: Features a para-substituted 1-aminoethyl group and N,N-dimethylaniline.
  • Key Differences: The positional isomerism (3-dimethyl vs.
(c) 2-Aminoethyl N,N-Dimethyl Thioglycinate Dihydrochloride ()
  • Structure : Contains a thioglycinate group instead of an aniline ring.
  • Applications: Used in permanent hair-waving formulations due to thiol-disulfide exchange reactivity, highlighting the versatility of aminoethyl dihydrochloride salts in diverse industries .

Physicochemical Properties

Property N-(2-Aminoethyl)-N,3-dimethylaniline Dihydrochloride N-(2-Aminoethyl)benzamide Derivatives (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride
Molecular Weight ~263.2 (calculated) 400–550 (varies by substituent) 237.17
Solubility High (dihydrochloride salt) Moderate to high (depends on substituents) High
Polarity Moderate (aromatic + amine) High (electron-withdrawing groups) Moderate

Biological Activity

N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride is a compound with notable biological activity due to its structural characteristics. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H16N2·2HCl
  • Molecular Weight : Approximately 237.17 g/mol
  • Solubility : Soluble in water, indicating potential for biological interactions in aqueous environments.

The primary biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Interaction : It is known to act as an agonist at certain neurotransmitter receptors, enhancing signaling pathways related to mood and cognition.
  • Enzyme Modulation : The compound has been observed to influence the activity of enzymes such as monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters, thereby impacting mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neurotransmitter Release : It promotes the release of norepinephrine from adrenergic nerve terminals, leading to physiological responses such as pupil dilation (mydriasis) and increased alertness.
  • Cognitive Enhancement : In animal models, low doses have been linked to improved cognitive function through enhanced neurotransmitter signaling.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Observed Study Reference
Neurotransmitter ModulationIncreased norepinephrine release
Cognitive Function ImprovementEnhanced learning and memory in models
Receptor AgonismActivation of serotonin receptors
Antimicrobial ActivityInhibition of bacterial growth

Case Studies

  • Cognitive Enhancements in Animal Models :
    • A study demonstrated that administration of this compound resulted in significant improvements in memory retention tasks among rodents. The effects were dose-dependent, with lower doses yielding optimal results.
  • Antimicrobial Properties :
    • Another investigation reported that derivatives of this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the regulation of virulence gene expression in bacteria .

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial:

  • Toxicity Studies : Preliminary studies indicate low acute toxicity; however, long-term exposure effects remain under investigation.
  • Regulatory Status : Ongoing evaluations are necessary to determine safety profiles for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride, and what catalysts are typically employed?

The synthesis typically involves alkylation of aniline derivatives. For example, N,N-dimethylaniline can react with 2-aminoethylamine in the presence of catalysts like palladium or acid catalysts (e.g., HCl) to form the primary amine intermediate, followed by dihydrochloride salt formation. Purification often employs HPLC with yields ranging from 54% to 76%, depending on substituents and reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • 1H NMR : Identifies proton environments, with aromatic protons appearing at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Computational methods : Tools like PubChem’s LogP and polar surface area calculations predict physicochemical properties .

Q. How can researchers determine the solubility and stability of this compound in various buffers?

Conduct solubility tests in phosphate-buffered saline (PBS, pH 7.4) or sodium acetate buffers. Stability is assessed via UV-Vis spectrophotometry at varying pH (3–9) and temperatures (4–37°C), with degradation monitored over 24–72 hours .

Q. How to confirm the purity of the compound post-synthesis?

Use HPLC with C18 columns (acetonitrile/water gradient) and elemental analysis (C, H, N, Cl) to verify ≥95% purity. TGA-DSC analysis ensures absence of solvent residues by observing sharp decomposition above 250°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when synthesizing derivatives of this compound?

  • Deuterated solvents (e.g., DMSO-d6) reduce signal splitting.
  • 2D NMR (COSY, HSQC) clarifies overlapping peaks, especially for aromatic and aminoethyl protons.
  • Compare experimental data with computational predictions (e.g., ChemDraw simulations) to validate assignments .

Q. What methodologies optimize the yield of this compound in multi-step syntheses?

  • Catalyst optimization : Test Pd/C vs. acid catalysts for alkylation efficiency .
  • Temperature control : Maintain 0–5°C during HCl salt precipitation to minimize side reactions.
  • Purification : Use preparative HPLC with trifluoroacetic acid (0.1%) in the mobile phase to enhance resolution .

Q. What are the implications of thermal decomposition profiles (TGA-DSC) for storage and handling?

TGA shows single-stage decomposition at ~300°C, indicating high thermal stability. DSC endotherms at 150–200°C suggest phase transitions; store at -20°C in desiccators to prevent hygroscopic degradation .

Q. How to evaluate the compound’s interaction with biological targets like enzymes or receptors?

  • Surface plasmon resonance (SPR) : Immobilize target proteins on gold arrays (e.g., TFGAs) and measure binding affinity (KD) in real-time .
  • In vitro assays : Test inhibition of Trypanosoma brucei growth at 1–10 µM concentrations, using positive controls like suramin .

Q. What computational methods predict physicochemical properties like LogP and polar surface area?

  • PubChem tools : Calculate LogD (pH 5.5: ~1.2; pH 7.4: ~0.8) and polar surface area (~45 Ų) using SMILES inputs.
  • Lipinski’s Rule of Five : Verify drug-likeness (molecular weight <500, H-bond donors <5) .

Q. How to address discrepancies in biological activity data across different studies?

  • Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
  • Dose-response curves : Compare IC50 values under consistent conditions (e.g., 37°C, 5% CO2).
  • Meta-analysis : Pool data from SPR, fluorescence polarization, and cytotoxicity assays to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-N,3-dimethylaniline dihydrochloride

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